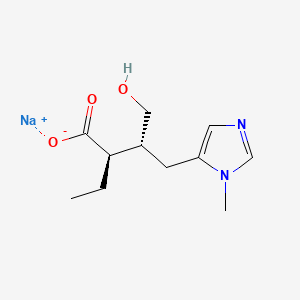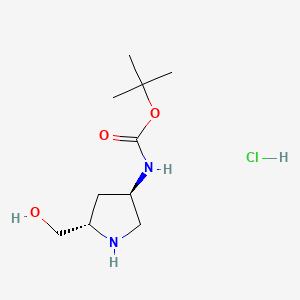![molecular formula C14H14ClN5 B595959 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1221153-82-7](/img/structure/B595959.png)
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C14H14ClN5 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 565.0±60.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Biochemical Research
This compound is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound that can be used in various biochemical assays and experiments to understand cellular processes and molecular interactions .
Medicinal Chemistry
In medicinal chemistry, this compound is likely to be a key intermediate in the synthesis of potential therapeutic agents. Its structure suggests it could be involved in the creation of small molecule inhibitors targeting specific proteins or enzymes within pathological pathways .
Material Science
The unique chemical structure of this compound indicates potential applications in material science, particularly in the development of novel organic materials with specific electronic or photonic properties. It could be used to create new types of semiconductors or conductive polymers .
Agricultural Chemistry
There is potential for this compound to be used in agricultural chemistry, possibly as a precursor for the synthesis of new pesticides or herbicides. Its molecular framework allows for the addition of various functional groups that can enhance its activity and selectivity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. It may help in the quantification or identification of similar compounds within complex biological or environmental samples .
Chemical Education
Due to its interesting structure, this compound can serve as an educational tool in chemical education, demonstrating key concepts in organic chemistry and synthesis. It provides a practical example of how different chemical reactions can be applied to synthesize complex molecules .
Environmental Science
This compound might be investigated for its environmental impact, particularly its behavior in water and soil, its biodegradability, and its potential effects on ecosystems. Research in this area could lead to the development of safer and more environmentally friendly chemicals .
Nanotechnology
Lastly, the compound could have applications in nanotechnology, where it might be used to construct nanoscale devices or sensors. Its molecular structure could allow it to interact with other nanoscale materials in a way that could be harnessed for technological applications .
properties
IUPAC Name |
4-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-3-4-17-14(16)19-11)9-5-13(15)18-6-12(9)20/h3-8H,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZFDWJFXORTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C3=NC(=NC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679965 |
Source


|
| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
1221153-82-7 |
Source


|
| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)


![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)








